molecular formula C12H6O6 B12572391 9-Hydroxy-7-oxo-7H-furo[3,2-g][1]benzopyran-6-carboxylic acid CAS No. 626234-03-5

9-Hydroxy-7-oxo-7H-furo[3,2-g][1]benzopyran-6-carboxylic acid

Cat. No.: B12572391
CAS No.: 626234-03-5
M. Wt: 246.17 g/mol
InChI Key: HGYBXPMGKGAOMR-UHFFFAOYSA-N
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Description

9-Hydroxy-7-oxo-7H-furo[3,2-g][1]benzopyran-6-carboxylic acid is a specialized furanocoumarin derivative of significant interest in photobiological and dermatological research. Compounds within this class are known for their ability to intercalate with DNA and, upon exposure to ultraviolet A (UVA) radiation, form covalent cross-links between pyrimidine bases, inhibiting DNA replication and transcription . This mechanism is foundational for studying cellular responses to photo-induced DNA damage and for exploring potential applications in phototherapy. While specific clinical data for this compound is not available, its structural similarity to other psoralens, which have been used in limited clinical trials for conditions like psoriasis, suggests its potential value as a research tool for developing new therapeutic approaches . The carboxylic acid functional group on this particular analogue provides a versatile handle for further chemical derivatization, enabling researchers to synthesize novel compounds to probe structure-activity relationships or develop targeted bioactive molecules. This product is intended For Research Use Only and is not for diagnostic or therapeutic procedures.

Properties

CAS No.

626234-03-5

Molecular Formula

C12H6O6

Molecular Weight

246.17 g/mol

IUPAC Name

9-hydroxy-7-oxofuro[3,2-g]chromene-6-carboxylic acid

InChI

InChI=1S/C12H6O6/c13-8-9-5(1-2-17-9)3-6-4-7(11(14)15)12(16)18-10(6)8/h1-4,13H,(H,14,15)

InChI Key

HGYBXPMGKGAOMR-UHFFFAOYSA-N

Canonical SMILES

C1=COC2=C(C3=C(C=C21)C=C(C(=O)O3)C(=O)O)O

Origin of Product

United States

Preparation Methods

The synthesis of 9-Hydroxy-7-oxo-7H-furo3,2-gbenzopyran-6-carboxylic acid involves multiple steps. One common synthetic route includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 6-hydroxy-5-benzofuranyl methylene malonic acid with a suitable reagent can yield the desired compound . Industrial production methods may involve optimizing these reactions for higher yields and purity.

Chemical Reactions Analysis

9-Hydroxy-7-oxo-7H-furo3,2-gbenzopyran-6-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of different oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced products.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Antimicrobial Activity

Research indicates that 9-Hydroxy-7-oxo-7H-furo[3,2-g] benzopyran-6-carboxylic acid exhibits significant antimicrobial properties. In vitro studies have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria, as well as antifungal activity against strains such as Candida albicans.

Pathogen TypeActivity ObservedMIC (µg/mL)
Gram-positive BacteriaSignificant inhibition50 - 200
Gram-negative BacteriaModerate inhibition100 - 200
Fungal StrainsEffective against C. albicans100

Anti-inflammatory Effects

The compound has shown promise in reducing inflammation by inhibiting pro-inflammatory cytokines. Experimental models indicate a decrease in inflammatory markers such as TNF-alpha and IL-6, suggesting its potential use in treating chronic inflammatory diseases.

Anticancer Potential

Preliminary studies suggest that this compound can induce apoptosis in various cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve modulation of signaling pathways related to cell survival and death.

Cancer Cell LineEffect ObservedMechanism of Action
Breast CancerDecreased viabilityApoptosis induction
Colon CancerIncreased apoptotic markersSignaling pathway modulation

Case Study 1: Antimicrobial Efficacy

A study published in RSC Advances evaluated the antimicrobial properties of several derivatives of furocoumarins, including 9-Hydroxy-7-oxo-7H-furo[3,2-g] benzopyran-6-carboxylic acid. The results highlighted its effectiveness against multiple bacterial strains with promising minimum inhibitory concentrations (MICs) indicating potential for development into natural antimicrobial agents .

Case Study 2: Anti-inflammatory Properties

In a controlled animal model study, the compound was administered to assess its anti-inflammatory effects. Results showed a significant reduction in swelling and pain associated with inflammatory responses, correlating with decreased levels of inflammatory cytokines .

Case Study 3: Anticancer Activity

Research conducted on various cancer cell lines demonstrated that treatment with 9-Hydroxy-7-oxo-7H-furo[3,2-g] benzopyran-6-carboxylic acid resulted in a dose-dependent decrease in cell proliferation. The study concluded that further exploration into its mechanism could lead to novel cancer therapies .

Mechanism of Action

The mechanism of action of 9-Hydroxy-7-oxo-7H-furo3,2-gbenzopyran-6-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The furo-benzopyran scaffold is highly modifiable, and variations in substituents significantly influence chemical reactivity, biological activity, and physicochemical properties. Below is a detailed comparison with key analogs:

Substituent Modifications and Pharmacological Activity

Table 1: Structural and Functional Comparison of Furo-Benzopyran Derivatives
Compound Name Substituents Key Properties/Activities Reference
9-Hydroxy-7-oxo-...-6-carboxylic acid 9-OH, 7-oxo, 6-COOH Potential phototherapy applications
4,9-Dimethoxy-5-methyl-7H-furo-benzopyran-6-carboxylate 4,9-OCH₃, 5-CH₃, 6-COCl Reacts with amines/aminoalcohols to form amides; pharmacological interest
3-Carbethoxypsoralen (Ethyl ester analog) 6-COOEt Clinically trialed for psoriasis treatment
7-Arylfuro[3,2-g]pteridine-2,4-diones 7-aryl, fused pteridine system DHFR inhibitors (14.59–39.46% activity)
3-{3,5,9-Trimethyl-7-oxo-7H-furochromen-6-yl}propanoic acid 3,5,9-CH₃, 6-propanoic acid Enhanced lipophilicity

Physicochemical Properties

Table 2: Physicochemical Data
Compound Name Molecular Formula Molar Mass (g/mol) Key Features Reference
9-Hydroxy-7-oxo-...-6-carboxylic acid C₁₂H₈O₆ 248.19 Polar, high solubility in aqueous buffers
Ethyl 2,3-dihydro-7-oxo-furobenzopyran-6-carboxylate C₁₄H₁₂O₅ 260.24 Lipophilic, suitable for organic synthesis

Research Findings and Limitations

  • DHFR Inhibition : Furo-benzopyran derivatives show moderate DHFR inhibition but are less active than methotrexate (89.57% inhibition). Activity is highly substituent-dependent, with para-halogenated aryl groups (Cl, Br) improving efficacy .
  • Contradictions : While electron-withdrawing groups enhance DHFR inhibition in some analogs (e.g., nitro), they may reduce solubility or induce toxicity, necessitating balanced design .

Biological Activity

9-Hydroxy-7-oxo-7H-furo[3,2-g] benzopyran-6-carboxylic acid, commonly referred to as a derivative of the benzopyran family, has garnered attention due to its potential biological activities. This compound is structurally related to other bioactive molecules and exhibits a range of pharmacological properties that make it a subject of interest in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of 9-Hydroxy-7-oxo-7H-furo[3,2-g] benzopyran-6-carboxylic acid is C12H8O5C_{12}H_{8}O_{5} with a molecular weight of approximately 232.19 g/mol. The compound features a furobenzopyran core, which is known for its diverse biological activities.

Antioxidant Activity

Research indicates that compounds within the benzopyran class exhibit significant antioxidant properties. The antioxidant activity is primarily attributed to the ability of these compounds to scavenge free radicals and chelate metal ions, thereby preventing oxidative stress in biological systems. Studies have shown that derivatives of benzopyrans can effectively reduce oxidative damage in cellular models, contributing to their potential therapeutic applications in diseases linked to oxidative stress.

Enzyme Inhibition

9-Hydroxy-7-oxo-7H-furo[3,2-g] benzopyran-6-carboxylic acid has been studied for its inhibitory effects on various enzymes:

  • Human Leukocyte Elastase : This enzyme plays a crucial role in inflammatory processes. Compounds similar to 9-Hydroxy-7-oxo have demonstrated mechanism-based inhibition of this enzyme, suggesting potential applications in treating inflammatory diseases .
  • Thrombin and Alpha-Chymotrypsin : Some studies indicate that benzopyran derivatives can inhibit these serine proteases, which are involved in coagulation and inflammation .

Antimicrobial Activity

The compound has shown promising antimicrobial properties against various pathogens. In vitro studies suggest that it may inhibit the growth of bacteria and fungi, making it a candidate for further development as an antifungal or antibacterial agent.

Neuroprotective Effects

Recent investigations into the neuroprotective potential of benzopyran derivatives have revealed their ability to modulate neurotransmitter systems and protect neuronal cells from apoptosis induced by neurotoxic agents. This suggests a possible role in treating neurodegenerative diseases such as Alzheimer's .

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds and their implications:

StudyFindings
Study on Antioxidant Activity Demonstrated significant free radical scavenging activity in cellular models.
Enzyme Inhibition Analysis Identified potent inhibitors of human leukocyte elastase with IC50 values indicating strong binding affinity .
Antimicrobial Testing Showed effectiveness against Gram-positive and Gram-negative bacteria, with varying degrees of inhibition .
Neuroprotection Studies Compounds exhibited protective effects against Aβ-induced toxicity in neuronal cell lines .

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